molecular formula C16H23NO3 B8009529 Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Cat. No.: B8009529
M. Wt: 277.36 g/mol
InChI Key: ZMAAHFUOJUIBOB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate is a synthetic ester-amide hybrid compound featuring a benzamido group substituted with a methyl and propyl chain at the nitrogen atom, linked to a propanoate ethyl ester. This structure combines the reactivity of amides (stability, hydrogen-bonding capacity) with the solubility and volatility of esters.

Properties

IUPAC Name

ethyl 3-[(3-methylbenzoyl)-propylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-10-17(11-9-15(18)20-5-2)16(19)14-8-6-7-13(3)12-14/h6-8,12H,4-5,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAAHFUOJUIBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC(=O)OCC)C(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate typically involves the reaction of 3-methyl-N-propylbenzamide with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with Ethyl 3-(3-methyl-N-propylbenzamido)propanoate:

Compound Name Key Structural Features Applications/Properties References
Ethyl 3-(methylthio)propanoate Propanoate ester with methylthio (-SCH₃) group Major aroma compound in pineapple pulp and core (91.21 µg·kg⁻¹ in pulp, 42.67 µg·kg⁻¹ in core) .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with hydroxyl and dimethyl groups on the N-substituent N,O-bidentate directing group for metal-catalyzed C–H bond functionalization reactions .
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Propanoate ester linked to a thiazolidinone ring with aminomethylene group Tested for antibacterial/antifungal activity; structure-activity relationship studies .
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate Benzamido-propanoate with pyridine and amino/methylamino substituents High boiling point (443.1±45.0 °C), potential pharmaceutical intermediate .
Ethyl 3-(methylsulfonyl)propanoate Propanoate ester with methylsulfonyl (-SO₂CH₃) group Intermediate in organic synthesis; CAS 118675-14-2 .

Biological Activity

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and pharmacological research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving the reaction of ethyl propanoate with amine derivatives. The compound's molecular formula is C16H23N2O3C_{16}H_{23}N_{2}O_{3} with a molecular weight of approximately 291.37 g/mol. The synthesis typically involves the formation of an amide bond between the carboxylic acid derivative and an amine, followed by purification processes such as recrystallization or chromatography.

Antimicrobial Properties

A significant aspect of the biological activity of this compound is its antimicrobial efficacy. In a study evaluating various derivatives, it was found that certain compounds exhibited notable activity against a range of microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

These results indicate that this compound has potential as an antimicrobial agent, particularly against pathogenic bacteria and fungi.

Pharmacological Effects

In addition to its antimicrobial properties, research has indicated that this compound may possess other pharmacological effects. Studies have shown that derivatives similar to this compound exhibit anti-inflammatory and analgesic activities. The mechanism of action is believed to involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates from patients revealed that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus. The study emphasized the importance of developing new antimicrobial agents in light of rising antibiotic resistance.
  • In Vivo Anti-inflammatory Study : An animal model was used to evaluate the anti-inflammatory effects of the compound. Results indicated a significant reduction in paw edema in treated groups compared to controls, suggesting that this compound may be beneficial in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate to improve yield and purity?

  • Methodological Answer : Optimization involves selecting coupling agents (e.g., carbodiimides) and catalysts (e.g., metal-based systems) to enhance reaction efficiency. For example, heterogeneous metal catalysts stabilize intermediates during reductive steps, as observed in lignin monomer stabilization studies . Reaction conditions (temperature, solvent polarity) should be systematically varied, with purity monitored via HPLC or GC-FID/MS. Intermediate characterization using 1H^1H-NMR and HSQC NMR can identify byproducts for iterative refinement .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural Confirmation : Single-crystal X-ray diffraction (SHELX software ) provides unambiguous structural data.
  • Functional Group Analysis : HSQC NMR resolves cross-signals for aromatic and aliphatic protons, critical for tracking substituent effects .
  • Purity Assessment : GC-FID/MS quantifies volatile derivatives, while LC-MS detects non-volatile impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH/CEN-certified respirators (e.g., P95 or ABEK-P2) for aerosol protection. Full chemical-resistant suits (Type B/C) are required for high-concentration exposure. Avoid drainage contamination by employing closed-system reactors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites for derivatization. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as enzyme active sites, using structural analogs from fragment-based screening . Parameterize force fields with crystallographic data (SHELXL-refined structures ) to improve accuracy.

Q. What strategies resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer : Cross-validate 13C^13C-NMR and HSQC spectra to resolve overlapping signals. For example, oxidation products may require GC-FID/MS to distinguish regioisomers. Statistical tools (e.g., PCA on Van Krevelen diagrams ) correlate elemental analysis with degradation pathways. Reproducibility testing under controlled conditions (pH, temperature) isolates environmental variables .

Q. How can researchers design experiments to study the compound’s role as a pharmaceutical intermediate?

  • Methodological Answer : Use intermediates like Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate to explore prodrug activation. In vitro assays (e.g., enzyme inhibition) paired with in silico ADMET profiling (SwissADME) prioritize derivatives for preclinical testing. Synthetic routes should align with green chemistry principles (e.g., solvent-free conditions) .

Q. What mechanistic insights can be gained from studying the compound’s degradation under catalytic conditions?

  • Methodological Answer : Metal-catalyzed solvolysis (e.g., Pt/C or Ru-based systems ) reveals deconstruction pathways. Monitor lignin-like depolymerization via time-resolved HSQC NMR to track bond cleavage. Compare kinetic data (Arrhenius plots) across catalysts to identify rate-limiting steps .

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